molecular formula C12H14F3NO3 B5629370 1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine

1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine

Cat. No. B5629370
M. Wt: 277.24 g/mol
InChI Key: CDTSJIQEZPCSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The study of heterocyclic compounds, especially those involving furan and pyrrolidine rings, is of significant interest due to their presence in various bioactive molecules and potential applications in medicinal chemistry and material science. The compound "1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine" represents a complex structure incorporating both furan and pyrrolidine motifs, suggesting potential for diverse chemical and biological functionalities.

Synthesis Analysis

Synthetic approaches to heterocyclic compounds often involve cyclocondensation reactions, ring transformations, and functional group modifications. For instance, the [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran yields furo[2,3-b]pyridines, demonstrating a method for constructing complex heterocycles from simpler precursors (Antonov, Dmitriev, & Maslivets, 2021). Such synthetic strategies might be applicable or adaptable for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structures of heterocyclic compounds. For instance, the molecular structure of a related pyrrolidine derivative was determined, highlighting the utility of these techniques in confirming stereochemistry and functional group orientation (Fu et al., 2006).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a range of chemical behaviors, including reactions at the furan and pyrrolidine moieties. The functionalization of these rings can lead to a diverse array of derivatives, with chemical transformations often influenced by the presence of substituents and the inherent reactivity of the heterocycle. For example, the acylation of pyrrolidine derivatives showcases the modification of these rings to yield compounds with varied properties (Jones, Begley, Peterson, & Sumaria, 1990).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a drug, its mechanism would depend on its specific biological targets. If it’s used in materials science, its properties would depend on its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, 2-[(2,2,2-trifluoroethoxy)methyl]oxirane has a warning signal word, indicating that it may pose some risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug or a material, further studies could focus on optimizing its synthesis, understanding its properties, and testing its performance .

properties

IUPAC Name

pyrrolidin-1-yl-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c13-12(14,15)8-18-7-9-3-4-10(19-9)11(17)16-5-1-2-6-16/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTSJIQEZPCSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyrrolidin-1-yl{5-[(2,2,2-trifluoroethoxy)methyl]furan-2-yl}methanone

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